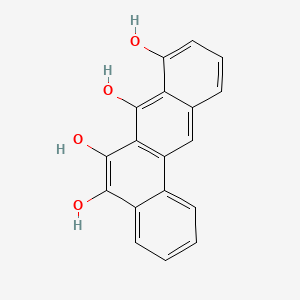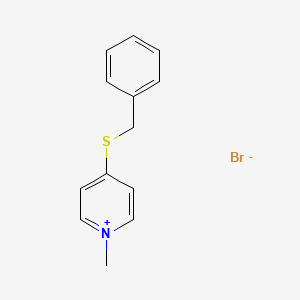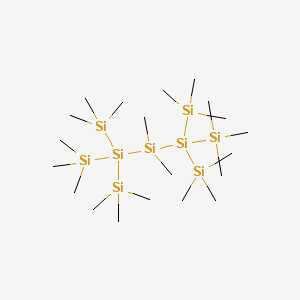![molecular formula C18H22N2O4S2Sn B14449742 (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid CAS No. 77897-67-7](/img/no-structure.png)
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid is a complex organotin compound This compound is characterized by the presence of both amino and carboxylic acid functional groups, as well as a unique diphenylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid typically involves multiple steps. One common approach is the reaction of a suitable amino acid derivative with diphenyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The diphenylstannyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as thiols, amines, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted organotin compounds
科学的研究の応用
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound’s diphenylstannyl group can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The amino and carboxylic acid groups also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methylammonium lead halide:
Sulfur compounds: Share the presence of sulfur atoms and can undergo similar chemical reactions.
Trifluorotoluene: Similar in having unique functional groups that impart specific chemical properties.
Uniqueness
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid is unique due to its combination of amino, carboxylic acid, and diphenylstannyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
特性
| 77897-67-7 | |
分子式 |
C18H22N2O4S2Sn |
分子量 |
513.2 g/mol |
IUPAC名 |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid |
InChI |
InChI=1S/2C6H5.2C3H7NO2S.Sn/c2*1-2-4-6-5-3-1;2*4-2(1-7)3(5)6;/h2*1-5H;2*2,7H,1,4H2,(H,5,6);/q;;;;+2/p-2/t;;2*2-;/m..00./s1 |
InChIキー |
RMUBYEXLAJECON-GUXUOHHSSA-L |
異性体SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(SC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(SCC(C(=O)O)N)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


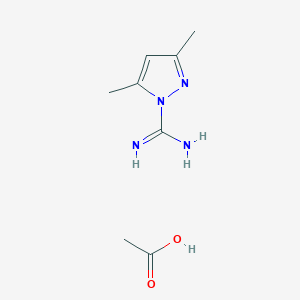
![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
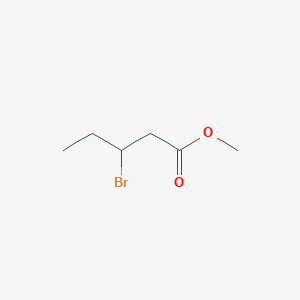

![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
